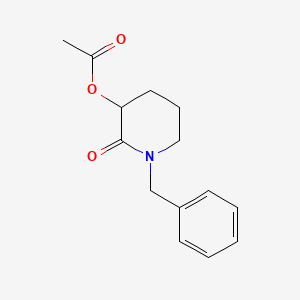

1-Benzyl-2-oxopiperidin-3-yl acetate

Description

Significance of Piperidinone and Lactam Derivatives in Organic Synthesis

Piperidinone and its derivatives, which are cyclic amides also known as lactams, are crucial building blocks in organic synthesis. The piperidine (B6355638) ring is a common feature in a vast array of natural products and pharmaceuticals. kcl.ac.ukmdma.ch The presence of a carbonyl group within the piperidine ring, creating a piperidinone, enhances the molecule's chemical reactivity and versatility. researchgate.net These compounds serve as valuable precursors for synthesizing a wide range of more complex molecules, including various alkaloids and drug candidates. kcl.ac.uk

The 2-piperidone (B129406) scaffold, in particular, is a core structure in many pharmaceutical agents. researchgate.net Medicinal chemists have identified N-containing heterocycles like 2-piperidinones as one of the most prevalent heterocyclic core structures in pharmaceuticals. researchgate.net The reactivity of the lactam functionality allows for various chemical transformations, making it a cornerstone in the construction of diverse molecular architectures.

Overview of Benzylated Heterocyclic Acetates in Synthetic Chemistry

The introduction of a benzyl (B1604629) group to a heterocyclic scaffold, as in N-benzylated piperidones, can significantly influence the compound's properties. The benzyl group can act as a protecting group for the nitrogen atom, which can be removed under specific conditions. researchgate.net Furthermore, the benzyl moiety can play a crucial role in the biological activity of the final molecule by interacting with biological targets. nih.gov

Acetate (B1210297) esters of hydroxylated heterocyclic compounds are another important functional group in synthetic chemistry. The acetylation of a hydroxyl group is a common strategy to protect it from undesired reactions during a synthetic sequence. acs.org Moreover, the acetate group can be a key pharmacophore in drug design, contributing to the molecule's binding affinity and pharmacokinetic properties. researchgate.net The combination of a benzylated nitrogen and an acetate ester on a piperidinone ring, as seen in 1-Benzyl-2-oxopiperidin-3-yl acetate, creates a multifunctional scaffold with potential for further chemical exploration and application.

Research Landscape and Knowledge Gaps for this compound

Despite the established importance of piperidinone, benzyl, and acetate functionalities in organic and medicinal chemistry, dedicated research on the specific compound This compound is notably scarce in publicly available scientific literature. While commercial suppliers list the compound, indicating its synthesis is achievable, there is a clear absence of peer-reviewed studies detailing its synthesis, characterization, and potential applications. bldpharm.com

This lack of published research represents a significant knowledge gap. The potential of this molecule as a synthetic intermediate or a biologically active compound remains largely unexplored. The following sections will, therefore, draw upon related literature to propose potential synthetic pathways and highlight the key characteristics that would need to be investigated to unlock the full potential of this intriguing molecule.

Hypothetical Synthesis and Characterization

Given the absence of specific literature, a plausible synthetic route for This compound can be inferred from established chemical principles and related syntheses. A likely precursor would be 1-benzyl-3-hydroxy-2-piperidone . The synthesis of this precursor could be achieved through various methods, including the cyclization of appropriate acyclic precursors. google.com

The final step would involve the acetylation of the hydroxyl group of 1-benzyl-3-hydroxy-2-piperidone. This is a standard transformation that can be accomplished using various acetylating agents.

Table 1: Potential Reagents for Acetylation

| Reagent | Catalyst/Conditions | Reference for Similar Reactions |

| Acetic Anhydride (B1165640) | 4-DMAP, Hexane | researchgate.net |

| Acetyl Chloride | Amine Base (e.g., DIPEA) | acs.org |

Once synthesized, the characterization of This compound would be crucial to confirm its structure and purity. Standard analytical techniques would be employed for this purpose.

Table 2: Analytical Methods for Characterization

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight and provides further structural information. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the ester and lactam carbonyls. |

The investigation into the synthesis and detailed characterization of This compound would be the first step in unlocking its potential for further applications in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-2-oxopiperidin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)18-13-8-5-9-15(14(13)17)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFZDQQHPLSBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465494 | |

| Record name | 1-benzyl-2-oxopiperidin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614754-21-1 | |

| Record name | 1-benzyl-2-oxopiperidin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Benzyl 2 Oxopiperidin 3 Yl Acetate and Analogues

Strategies for Piperidinone Ring Construction

The formation of the 2-piperidinone (or δ-lactam) ring is a cornerstone of synthetic efforts, with intramolecular and intermolecular strategies being widely employed.

Intramolecular reactions, where a single molecule rearranges to form a ring, offer a powerful means to construct the piperidinone core with high control over stereochemistry.

The aza-Michael addition, the nitrogen-analogue of the classic Michael addition, serves as a key step in initiating the cyclization to form the piperidinone ring. ntu.edu.sg This process typically involves the addition of an amine nucleophile to an electron-deficient alkene, such as an α,β-unsaturated ester. The resulting intermediate then undergoes cyclization. researchgate.net

A common strategy involves the reaction of primary amines with acrylates, which proceeds via a Michael addition followed by an intramolecular Claisen condensation and decarboxylation to yield 4-piperidones. youtube.com Tandem Mannich-aza-Michael processes have also been reported, leading to the formation of piperidine (B6355638) rings. ntu.edu.sg Furthermore, cascade reactions involving Michael addition and cycloketalization of cyclic 1,3-dicarbonyl compounds with α,β-unsaturated carbonyls bearing a tethered alcohol have been explored to create related heterocyclic systems. nih.gov The use of α,β-unsaturated esters in 6-exo cyclizations of stabilized radicals also provides a pathway to substituted piperidines. nih.gov

Table 1: Examples of Michael Addition-Initiated Cyclization for Piperidone Synthesis

| Amine Source | Michael Acceptor | Catalyst/Conditions | Product Type |

| Primary Amines | Acrylates | Alkaline Conditions | 4-Piperidones |

| β-ketoester | Unsaturated aldehyde | Tandem sequence | Octahydroindoles |

| Amines | Dialkyl acetylene (B1199291) dicarboxylates | Wet ethanol (B145695) | Functionalized 2-pyridones researchgate.netrsc.org |

| Azide | Dienone | Aqueous chromium(II) chloride | Piperidinone derivative ntu.edu.sg |

Lactamization, the formation of a cyclic amide (a lactam), is a direct and fundamental approach to synthesizing the 2-piperidinone skeleton. youtube.com This intramolecular condensation typically involves an amino acid or its derivative, where the amine group attacks an activated carboxylic acid function (like an ester) within the same molecule to form the amide bond and close the ring.

One prominent pathway is the Dieckmann condensation, an intramolecular reaction of a diester with a base to give a β-keto ester. For instance, the cyclization of a diester amine can form a β-keto ester, which is then hydrolyzed and decarboxylated to yield a 4-piperidone (B1582916). sciencemadness.org Another approach involves a reductive amination-lactamization sequence to produce 5,5-disubstituted piperidinones. consensus.app Domino sequences, such as a nitro-Mannich reaction followed by lactamization, have been utilized in the synthesis of complex natural products containing the piperidinone motif. researchgate.net The synthesis of 6-methylpiperidin-2-one (B167070) from biomass-derived triacetic acid lactone also involves a key aminolysis and cyclization step. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgnih.gov This strategy allows for the rapid assembly of functionalized piperidinone scaffolds from simple precursors. acs.org

A classic example is the Petrenko-Kritschenko piperidone synthesis, which involves the reaction of an aldehyde, a β-keto-acid derivative, and ammonia (B1221849) or a primary amine to construct a 4-piperidone. wikipedia.org Modern variations of MCRs have expanded the scope and utility of this approach. For instance, three- and four-component radical reactions have been developed that lead to highly substituted piperidinones through cascade processes. acs.org These reactions can create multiple C-C and C-N bonds in a single pot. Other MCRs for constructing diverse piperidine derivatives often utilize nitroalkenes as key building blocks. acs.org

Table 2: Comparison of Multicomponent Reactions for Piperidinone Synthesis

| Named Reaction | Components | Key Features |

| Petrenko-Kritschenko | Aldehyde, β-keto-acid derivative, Amine/Ammonia | Classic method for 4-piperidone synthesis. wikipedia.org |

| Radical Cascade | Olefin, Oxime, Radical Initiator | Forms multiple C-C and C-N bonds in one pot; leads to highly substituted piperidinones. acs.org |

| Nitro-Mannich Cascade | Nitrostyrene, Aldehyde, Malonate, Ammonium (B1175870) Acetate (B1210297) | Diversity-oriented synthesis of polysubstituted 2-piperidinones. acs.org |

| Ugi/Diels-Alder | Various | Generates complex piperidine scaffolds for natural product analogues. researchgate.net |

Intermolecular annulation involves the formation of a ring from two or more separate components through a cyclization process. mdpi.com These protocols are versatile for creating the piperidinone core. Strategies can include divergent intermolecular coupling that allows access to various N-heterocycles, including piperidines, directly from olefins. nih.gov

One approach is the [5+1] annulation, which can be achieved via a hydrogen borrowing method catalyzed by iridium complexes, where two new C-N bonds are formed in sequential cascades. mdpi.com Another strategy involves a one-pot tandem oxidation-cyclization-oxidation of unsaturated alcohols to afford 3-substituted 4-piperidinones. nih.gov These methods highlight the flexibility of building the piperidine ring by combining different molecular fragments.

Intramolecular Cyclization Approaches

Introduction of the Benzyl (B1604629) Moiety

The final key structural feature of the target compound is the benzyl group attached to the piperidinone nitrogen. This is typically introduced via N-alkylation or reductive amination.

N-alkylation is a common method for forming C-N bonds. In the context of piperidinone synthesis, this involves reacting the parent piperidinone with a benzyl halide, such as benzyl chloride. chemicalforums.com The reaction is often carried out in the presence of a base (e.g., potassium carbonate, DIEA) to neutralize the acid generated. chemicalforums.comguidechem.com Solvents like ethanol or dichloromethane (B109758) are frequently used. chemicalforums.comguidechem.com For example, N-benzyl-4-piperidone can be prepared by reacting benzylamine (B48309) with an acrylate, followed by cyclization. guidechem.comgoogle.com

Another route is the Dieckmann condensation of N-benzyl-bis(2-ethoxycarbonylethyl)amine, which is prepared from benzylamine and ethyl acrylate. This is followed by hydrolysis and decarboxylation to yield N-benzyl-4-piperidone. A related synthesis involves preparing N-benzyl glycine (B1666218) ethyl ester and reacting it with 4-halobutyrate esters, followed by cyclization to form the N-benzyl-3-oxopiperidine ring system. google.comgoogle.com Debenzylation, the removal of the benzyl group, can also be a relevant transformation in the synthesis of piperidine derivatives, often achieved through catalytic hydrogenation. nih.gov

N-Alkylation and N-Arylation Methods

Attaching the benzyl group or other aryl moieties to the nitrogen atom of the piperidone ring is a critical step in the synthesis of these compounds.

N-Alkylation: This process typically involves the reaction of a piperidine precursor with an alkylating agent. For the synthesis of the benzyl derivative, 3-hydroxypiperidine (B146073) can be reacted with benzyl bromide in the presence of a base like sodium carbonate to yield N-benzyl-3-hydroxypiperidine. patsnap.com This intermediate can then undergo oxidation and esterification to produce the final compound. The reaction is generally carried out in a suitable solvent such as tetrahydrofuran (B95107) under reflux conditions. patsnap.com

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through copper-catalyzed cross-coupling reactions, such as the Chan-Lam N-arylation. organic-chemistry.orgresearchgate.net This method involves reacting the NH group of the piperidone precursor with an arylboronic acid in the presence of a copper(II) salt, typically cupric acetate, and a base. organic-chemistry.orgorganic-chemistry.org The reaction is versatile and can be performed at room temperature in a solvent like methylene (B1212753) chloride with a tertiary amine promoter such as triethylamine (B128534) or pyridine (B92270). organic-chemistry.org This approach is compatible with a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org

Table 1: Comparison of N-Arylation Conditions

| Arylating Agent | Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Phenylboronic Acid | Cu(OAc)₂ | Triethylamine/Pyridine | CH₂Cl₂ | Room Temp | organic-chemistry.org |

| Arylboronic Acid | CuSO₄·5H₂O | - | Water | 80 °C | beilstein-journals.org |

Reductive Amination Strategies

Reductive amination offers a powerful alternative for constructing the N-substituted piperidine ring system, often in a one-pot procedure. masterorganicchemistry.com This strategy involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com

A particularly effective method for building the piperidine skeleton is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. chim.it In the context of synthesizing 1-benzyl-2-oxopiperidin-3-yl acetate, a suitable pentanedial or related dicarbonyl precursor would be reacted with benzylamine. The resulting di-imine intermediate undergoes a cyclizing reduction to form the N-benzylpiperidine ring.

For this process, specific reducing agents are favored for their ability to selectively reduce the iminium ion in the presence of the initial carbonyl groups. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed because they are less reactive towards aldehydes and ketones under neutral or mildly acidic conditions, thus preventing the reduction of the starting material. masterorganicchemistry.comyoutube.comorganic-chemistry.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions; selectively reduces imines/iminium ions. Use can generate toxic HCN byproduct. | Aldehydes, Ketones | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reagent; does not typically require acid catalyst for aldehyde reactions. | Aldehydes, Ketones | organic-chemistry.org |

| α-picoline-borane | Effective in various solvents including water and under neat conditions. | Aldehydes, Ketones | organic-chemistry.org |

Esterification at the C3 Position

The introduction of the acetate group at the C3 carbon is the final key transformation to yield this compound from its corresponding alcohol precursor, 1-benzyl-3-hydroxy-2-oxopiperidine.

Direct acetylation is the most straightforward method for this esterification. It involves the reaction of the C3 hydroxyl group with an acetylating agent. Common reagents include acetic anhydride (B1165640) or acetyl chloride, typically used in the presence of a tertiary amine base like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). In some procedures, sodium acetate in conjunction with a phase-transfer catalyst has been effectively used to facilitate the formation of the acetate ester in high yield. researchgate.net

Transesterification provides an alternative route, particularly under milder, enzyme-catalyzed conditions. This process involves the transfer of an acetyl group from a donor molecule to the C3-hydroxyl group of the piperidinone precursor. Lipases are frequently used as biocatalysts for this transformation due to their high selectivity and ability to function in organic solvents. nih.govmdpi.com Vinyl acetate is an especially effective acyl donor in these reactions, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product. mdpi.com Studies on the enzymatic synthesis of other esters have shown that an excess of the acyl donor is often required to shift the reaction equilibrium and achieve high conversion rates. nih.gov

In more complex analogues of this compound that may possess multiple hydroxyl groups, achieving chemo- and regioselectivity during esterification is crucial. The goal is to acetylate only the desired hydroxyl group at the C3 position while leaving others unmodified. This can be accomplished through several strategies. One approach is the use of protecting groups to temporarily block other reactive sites. Another strategy relies on the inherent steric and electronic differences between the hydroxyl groups, where a sterically hindered base or a bulky acetylating agent may selectively react with the most accessible hydroxyl group. Enzymatic catalysis, with its high substrate specificity, also offers a powerful tool for achieving high regioselectivity in the acylation of polyhydroxylated compounds.

Stereoselective Synthesis of Chiral N-Substituted Oxopiperidinyl Acetates

The development of stereoselective methods is essential for accessing specific enantiomers or diastereomers of N-substituted oxopiperidinyl acetates, which is often critical for their biological function.

Several strategies are employed to control the stereochemistry:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to construct the chiral piperidine core. For instance, a double reductive amination using a sugar-derived dicarbonyl substrate ensures that the stereochemistry of the hydroxyl groups on the piperidine ring is pre-determined by the starting material. chim.it

Asymmetric Catalysis: This modern strategy uses a chiral catalyst to induce stereoselectivity. For example, asymmetric intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids (CPA) can produce highly enantioenriched substituted piperidines. whiterose.ac.uk

Substrate-Controlled Diastereoselective Reactions: In this method, an existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. For instance, the chelation-controlled addition of a nucleophile to an aldehyde precursor can set a key stereocenter. rsc.org Similarly, stereoselective reduction of a ketone or hydroboration of an alkene can be used to create a chiral alcohol with a specific configuration, which is then esterified to the final acetate product. rsc.orgresearchgate.net

These advanced synthetic methodologies provide a robust toolkit for the precise construction of this compound and its structurally diverse analogues.

Asymmetric Catalysis in Piperidinone Formation

Asymmetric catalysis provides an elegant and atom-economical approach to producing enantiomerically enriched piperidones. This is achieved by using small amounts of a chiral catalyst to steer a chemical reaction towards the formation of a specific stereoisomer.

One prominent strategy involves the use of alcohol dehydrogenases (ADHs). These enzymes are increasingly explored for their potential in synthesizing key pharmaceutical intermediates. researchgate.net For instance, the asymmetric bioreduction of a prochiral piperidone, such as N-Boc-3-piperidone, can yield the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine, with high enantiomeric excess (>99%) and conversion (96.2%) in a remarkably short time. researchgate.net This enzymatic approach is attractive due to its high stereoselectivity and operation under mild conditions. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Peptidomimetic catalysts, for example, have been successfully employed in asymmetric Michael additions to form γ-nitro aldehydes, which are versatile precursors for substituted piperidones. mdpi.com The structure of the catalyst, such as a β-turn-like peptoid, is crucial for inducing high enantioselectivity by controlling the facial approach of the reactants. mdpi.com

Furthermore, catalytic asymmetric ring expansion offers a concise route to chiral piperidines from smaller ring systems. A notable example is the conversion of N-Boc pyrrolidine (B122466) to β-hydroxy piperidines through a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence. nih.gov This method was successfully applied in a five-step asymmetric synthesis of a neurokinin-1 receptor antagonist. nih.gov

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

A classic example is the use of Evans oxazolidinone auxiliaries. researchgate.net These are attached to a precursor molecule to guide reactions like aldol (B89426) additions or alkylations with high diastereoselectivity, before being cleaved to reveal the chiral product. wikipedia.orgresearchgate.net Another approach utilizes carbohydrate-based chiral auxiliaries. For instance, N-galactosyl-dehydropiperidin-2-ones have been used to achieve highly diastereoselective 3-alkylations and aldol reactions. The bulky sugar moiety effectively shields one face of the enolate, directing the attack of the electrophile to the opposite face. researchgate.net

The following table summarizes the results of stereoselective alkylation of N-galactosyl-4-substituted-dehydropiperidin-2-ones, demonstrating the high diastereoselectivity achievable with this chiral auxiliary approach. researchgate.net

Table 1: Diastereoselective Alkylation using a Galactosyl Chiral Auxiliary

| Product | R¹ | R² | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 20a | n-Pr | H | 81 | >99:1:0:0 |

| 20b | Ph | H | 49 | >99:1:0:0 |

| 20d | n-Bu | H | 73 | 98:2:0:0 |

| 20f | n-Bu | H | 78 | 87:9:4:0 |

In parallel, ligand-controlled synthesis has become a cornerstone of modern transition-metal catalysis. The choice of ligand bound to a metal catalyst can profoundly influence the selectivity of a reaction. A key example is the palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines. By selecting the appropriate biarylphosphine ligand, the reaction can be directed to selectively functionalize either the α- or the β-position of the piperidine ring. rsc.org Flexible ligands tend to favor the formation of the β-arylated product, while more rigid ligands lead to the α-arylated product. rsc.org This control is critical for creating diverse substitution patterns on the piperidone scaffold.

Diastereoselective Syntheses

Diastereoselective synthesis aims to create molecules with multiple stereocenters in a controlled manner. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they can construct complex molecules with several stereocenters in a single step from simple starting materials.

A notable example is a four-component reaction that produces (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridinium halogenides as single diastereomers. hse.ru This domino process involves a Michael addition, followed by a Mannich reaction and an intramolecular cyclization, efficiently setting three stereogenic centers with high stereocontrol. hse.ru

Table 2: Diastereoselective Four-Component Synthesis of Piperidin-2-ones

| Entry | Ar¹ | Ar² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | C₆H₅ | C₆H₅ | 4a | 80 |

| 2 | 4-MeC₆H₄ | C₆H₅ | 4b | 82 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | 4c | 85 |

| 4 | 4-ClC₆H₄ | C₆H₅ | 4d | 78 |

| 5 | 4-BrC₆H₄ | C₆H₅ | 4e | 75 |

Another powerful strategy involves the functionalization of existing heterocycles. Densely substituted, oxygenated piperidines can be prepared through the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by a regioselective nucleophilic ring-opening. nih.gov This sequence allows for the introduction of diverse functionalities with precise stereochemical control. nih.gov Similarly, boronyl radical-catalyzed (4+2) cycloaddition reactions between 3-aroyl azetidines and various alkenes have been developed to afford polysubstituted piperidines with high yield and diastereoselectivity. nih.gov

Novel Reagent Development for Efficient Synthesis

The innovation of new reagents is crucial for overcoming existing synthetic challenges and improving efficiency. For the synthesis of complex piperidinones, several novel reagents and systems have been developed.

To address the challenge of epoxidizing sterically hindered tetrahydropyridines, a new bifunctional reagent, 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid, was designed. nih.gov This reagent, prepared in situ, contains both a highly reactive peracid and a carboxylic acid group. The carboxylic acid directs the reagent to the amino group of the substrate via hydrogen bonding, enabling the epoxidation to occur at the more hindered face, a feat not achievable with standard reagents. nih.gov

In the realm of C-H functionalization, the TEMPO oxoammonium cation has been employed for the dual C-H oxidation of piperidines. This method allows for the direct synthesis of trans-3-alkoxyamino-4-oxy-2-piperidones from N-benzyl-4-hydroxy-piperidine. mdpi.com The reaction proceeds under transition-metal-free conditions, using inexpensive reagents, which represents an environmentally friendly alternative for accessing valuable alkaloid-like intermediates. mdpi.com

Furthermore, the development of novel catalytic systems continues to push the boundaries of piperidine synthesis. A recently reported boronyl radical-catalyzed (4+2) cycloaddition provides access to densely substituted piperidines that are difficult to obtain by other methods. nih.gov This metal-free catalytic system demonstrates high modularity and atom economy, using commercially available diboron (B99234) compounds as catalyst precursors. nih.gov

Iii. Chemical Reactivity and Transformation Pathways of 1 Benzyl 2 Oxopiperidin 3 Yl Acetate

Reactions at the Acetate (B1210297) Ester Moiety

The acetate group at the C3 position is a key site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the acetate leaving group.

Hydrolysis of the acetate ester in 1-benzyl-2-oxopiperidin-3-yl acetate would yield 1-benzyl-3-hydroxy-2-oxopiperidine. This reaction can be catalyzed by either acid or base. byjus.commasterorganicchemistry.com Under basic conditions, saponification occurs, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate and an alcohol. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. byjus.com

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and acetic acid. wikipedia.org The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Table 1: Representative Conditions for Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH, H₂O/MeOH | 1-Benzyl-3-hydroxy-2-oxopiperidine | masterorganicchemistry.com |

| Hydrolysis (Acidic) | H₂SO₄, H₂O/THF | 1-Benzyl-3-hydroxy-2-oxopiperidine | byjus.com |

The acetate group can be displaced by amines in an aminolysis reaction to form amides. byjus.com The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines would yield the corresponding 3-carboxamide derivatives of N-benzyl-2-oxopiperidone. These reactions are typically slower than hydrolysis and may require heating.

Other nucleophiles can also participate in nucleophilic acyl substitution. For instance, organometallic reagents like Grignard reagents could potentially react with the ester, although this may lead to multiple additions and more complex product mixtures.

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Ammonia | NH₃ | 1-Benzyl-2-oxopiperidine-3-carboxamide | byjus.com |

| Primary Amine | R-NH₂ | N-Alkyl-1-benzyl-2-oxopiperidine-3-carboxamide | byjus.com |

Transformations of the Piperidinone Ring

The piperidinone ring itself is a reactive scaffold, offering several avenues for structural modification.

The carbon atoms alpha to the lactam carbonyl (C3) and the nitrogen (C6) have different reactivity profiles. The C3 position, being adjacent to the carbonyl group, can be deprotonated to form an enolate under appropriate basic conditions, which can then react with various electrophiles. However, the presence of the acetate group at C3 in the parent molecule complicates direct functionalization at this position without affecting the ester.

Functionalization at the C5 position of the piperidinone ring is also a possibility. The development of methods for the direct α-C–H bond functionalization of unprotected cyclic amines suggests that similar strategies could be applied to N-substituted piperidinones. nih.gov These methods often involve the in-situ formation of an iminium ion intermediate, which is then attacked by a nucleophile.

The lactam ring can undergo cleavage under harsh hydrolytic conditions (strong acid or base and high temperatures), leading to the corresponding amino acid derivative.

Ring-expansion reactions of cyclic systems are a powerful tool in synthetic chemistry. port.ac.uk For N-benzyl-2-piperidinones, ring expansion could potentially be achieved through various methods, such as the reaction with diazomethane (B1218177) or other carbene precursors. springernature.com For example, rhodium-catalyzed reactions of aziridines with vinyl diazoacetates have been shown to lead to dehydropiperidines through a ring-expansion mechanism. springernature.com While not directly demonstrated on this specific substrate, analogous transformations could potentially convert the six-membered piperidinone ring into a seven-membered ring system.

The lactam carbonyl group can undergo nucleophilic addition reactions. A common transformation is olefination, which converts the carbonyl group into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for achieving this. masterorganicchemistry.comwikipedia.org

In a Wittig reaction, a phosphorus ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred for the synthesis of E-alkenes and allows for easier removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org There are documented examples of HWE reactions being successfully performed on similar 4-piperidone (B1582916) systems, suggesting that this compound could undergo olefination at the C2 position to introduce an exocyclic double bond. rsc.org

Table 3: Potential Olefination Reactions

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Wittig Reaction | Ph₃P=CHR | 2-Alkylidene-1-benzyl-piperidin-3-yl acetate | masterorganicchemistry.com |

Reactivity of the Benzyl (B1604629) Group

The benzyl group (Bn), a benzene (B151609) ring attached to a methylene (B1212753) group (–CH₂–), is a common protecting group for amines in organic synthesis due to its general stability and the various methods available for its removal. wikipedia.org Its presence in this compound imparts specific reactivity to the molecule, primarily involving cleavage of the benzyl-nitrogen bond or substitution on the aromatic ring.

The removal of the N-benzyl group, or de-benzylation, is a crucial transformation, yielding the corresponding secondary lactam, 2-oxopiperidin-3-yl acetate. This process is most commonly achieved through hydrogenolysis, although other oxidative and reductive methods can be employed.

Catalytic Hydrogenolysis: This is the most prevalent method for N-debenzylation. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. researchgate.netresearchgate.net The reaction proceeds via the cleavage of the C-N bond at the benzylic position. wikipedia.org Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective and selective, particularly when other reducible functional groups are present. semanticscholar.org Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a catalyst, offers a milder alternative to using hydrogen gas. sigmaaldrich.com

Oxidative Cleavage: Certain oxidizing agents can selectively cleave the N-benzyl group. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation have been shown to be effective for the debenzylation of benzyl ethers and could potentially be applied to N-benzyl systems. Other methods involve reagents like potassium tert-butoxide/DMSO and oxygen. researchgate.net Cytochrome P450 enzymes can also catalyze the oxidative N-debenzylation of N-benzyl amines. researchgate.net

Reductive Methods: While less common for N-benzyl groups compared to O-benzyl groups, dissolving metal reductions, such as the Birch reduction (Na/NH₃), can also effect de-benzylation, though the harsh conditions can limit their applicability.

| Method | Reagents and Conditions | Selectivity and Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH or THF | Highly efficient and clean. May also reduce other functional groups like alkenes or alkynes. Pearlman's catalyst (Pd(OH)₂/C) can show higher selectivity. semanticscholar.orgsigmaaldrich.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C, in MeOH | Milder conditions than using hydrogen gas. Often faster and avoids the need for specialized hydrogenation equipment. sigmaaldrich.com |

| Oxidative De-benzylation | DDQ, visible light | Offers good functional group tolerance, avoiding reduction of other groups. |

| Oxidative De-benzylation | KOtBu, DMSO, O₂ | Effective for certain N-benzyl heterocycles, but the strong basic conditions may not be suitable for all substrates. researchgate.net |

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uci.eduminia.edu.eglibretexts.org The substituent already present on the ring dictates the rate of reaction and the position of the incoming electrophile.

The benzyl group is attached to the lactam nitrogen via a methylene (–CH₂–) group. This alkyl-type substituent is an activating group and an ortho, para-director. uci.edumasterorganicchemistry.com This means that it increases the rate of electrophilic substitution compared to benzene and directs incoming electrophiles primarily to the positions ortho (C2 and C6) and para (C4) to the point of attachment. masterorganicchemistry.com This directing effect is due to the electron-donating inductive effect of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. uci.edulibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Introduction of a halogen (e.g., –Br or –Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation: Introduction of an alkyl group (–R) using an alkyl halide with a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | A mixture of 1-(2-nitrobenzyl)-2-oxopiperidin-3-yl acetate and 1-(4-nitrobenzyl)-2-oxopiperidin-3-yl acetate. libretexts.org |

| Bromination | Br₂, FeBr₃ | A mixture of 1-(2-bromobenzyl)-2-oxopiperidin-3-yl acetate and 1-(4-bromobenzyl)-2-oxopiperidin-3-yl acetate. uci.edu |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | A mixture of 1-(2-acetylbenzyl)-2-oxopiperidin-3-yl acetate and 1-(4-acetylbenzyl)-2-oxopiperidin-3-yl acetate. Friedel-Crafts reactions can be sensitive to the nitrogen atom in the substrate. uci.edu |

Mechanistic Investigations of Key Reactions

Mechanism of Catalytic De-benzylation: The mechanism of catalytic hydrogenolysis of an N-benzyl group on a palladium surface is generally understood to involve several steps. First, the substrate adsorbs onto the catalyst surface. Hydrogen also adsorbs onto the surface and dissociates into hydrogen atoms. The benzylic C-N bond is then cleaved, and the resulting fragments are saturated by the surface-adsorbed hydrogen atoms to yield toluene (B28343) and the de-benzylated lactam. The products then desorb from the catalyst surface.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of EAS is a two-step process. uci.eduminia.edu.egmasterorganicchemistry.com

Attack by the π-system: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org This step is typically the rate-determining step. uci.edu

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

For the benzyl group in this compound, attack at the ortho or para positions leads to a carbocation intermediate where one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-donating methylene group, which provides extra stabilization. This is why these positions are favored.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states of reactions. researchgate.net For a catalytic transformation like the de-benzylation of this compound, transition state analysis could provide detailed insights into the energy barriers of each step of the catalytic cycle. This would involve modeling the adsorption of the reactant on the catalyst surface, the cleavage of the C-N bond, and the subsequent hydrogenation steps. Such studies can help in understanding catalyst activity and selectivity and in designing more efficient catalysts. For instance, DFT calculations have been used to investigate the free energy profiles of copper-catalyzed amination reactions to form piperidines, identifying the rate-limiting steps and the structures of transition states. researchgate.netacs.org

Isotopic labeling is an experimental technique used to trace the path of atoms through a reaction. For the reactions of this compound, isotopic labeling could be used to confirm reaction mechanisms.

De-benzylation: By using deuterium (B1214612) gas (D₂) instead of hydrogen (H₂) in a catalytic hydrogenolysis reaction, the location of the added atoms can be determined by mass spectrometry or NMR spectroscopy. This could help to elucidate the details of the hydrogenation steps on the catalyst surface.

Electrophilic Aromatic Substitution: To probe the mechanism of EAS, a kinetic isotope effect study could be performed. By replacing the hydrogen atom that is to be substituted with deuterium, one can determine if the C-H (or C-D) bond is broken in the rate-determining step. For most EAS reactions, there is no significant kinetic isotope effect, which supports the two-step mechanism where C-H bond breaking is not rate-limiting. researchgate.net

Furthermore, stable isotope labeling in combination with mass spectrometry is a powerful platform for connecting natural products to their biosynthetic gene clusters, a technique that highlights the utility of isotopic studies in elucidating complex chemical pathways. nih.gov

Iv. Applications As Synthetic Intermediates and Building Blocks

Precursor in Natural Product Total Synthesis

A comprehensive review of the scientific literature indicates that 1-Benzyl-2-oxopiperidin-3-yl acetate (B1210297) has not been specifically documented as a key intermediate in the total synthesis of the alkaloids yohimbine, ajmalicine, or emetine, nor in the construction of other complex polycyclic systems. Synthetic routes for these natural products are well-established and typically employ different foundational building blocks and strategic bond formations. researchgate.netnih.govrsc.orgwikipedia.orgcia.govacs.orgnih.govscispace.comchemistryviews.orgmdpi.comrsc.orgrsc.org

Construction of Complex Polycyclic Systems

The synthesis of complex polycyclic natural products leverages a wide array of chemical reactions, including cascade reactions, domino metathesis, and various annulations to build intricate molecular architectures. researchgate.netresearchgate.netmdpi.com Current literature on these methods does not describe the use of 1-Benzyl-2-oxopiperidin-3-yl acetate as a starting material or intermediate.

Role in the Synthesis of Heterocyclic Scaffolds for Advanced Materials

The piperidine (B6355638) ring is a recognized scaffold in medicinal chemistry and has been incorporated into various biologically active compounds. nih.govnih.govresearchgate.net However, there is no available scientific literature to suggest that this compound is used as an intermediate in the synthesis of heterocyclic scaffolds specifically for applications in advanced materials, such as polymers, conductors, or optical materials. Research in this area tends to focus on other classes of heterocyclic compounds. mdpi.com

Intermediate in the Development of Prodrug Systems

While no studies explicitly detail the use of this compound as a prodrug, its chemical structure is highly relevant to the principles of prodrug design. The presence of an ester linkage suggests its potential as a carrier-linked prodrug intermediate.

Chemical Principles of Prodrug Design

Prodrugs are pharmacologically inactive compounds that are converted into an active drug within the body through enzymatic or chemical transformation. scirp.orgscirp.org This strategy is widely employed to overcome undesirable drug properties such as poor solubility, low membrane permeability, chemical instability, and rapid metabolism. nih.gov

A common approach is the "carrier-linked prodrug" model, where a drug molecule is temporarily attached to an inert carrier moiety via a covalent bond. For drugs containing hydroxyl or carboxyl functional groups, this linkage is frequently an ester bond. researchgate.net Masking a polar hydroxyl group as a less polar ester, as seen in the acetate portion of this compound, can increase the molecule's lipophilicity. This enhancement can improve its ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier, thereby increasing oral bioavailability. nih.govnih.gov The parent drug, in this hypothetical case the 1-benzyl-3-hydroxy-2-oxopiperidone core, is released upon cleavage of the carrier.

Bioactivation Mechanisms of Ester-Linked Prodrugs

The activation of ester-linked prodrugs is a critical step in releasing the pharmacologically active parent drug. This bioactivation is predominantly a hydrolytic process catalyzed by a ubiquitous class of enzymes known as esterases. researchgate.netresearchgate.net These enzymes are widely distributed throughout the body, with significant concentrations in the liver, blood plasma, and intestinal tract.

The mechanism involves the esterase enzyme catalyzing the cleavage of the ester bond, releasing the parent drug (an alcohol in this case) and the carrier moiety (a carboxylic acid). nih.govresearchgate.net The rate and extent of this hydrolysis can be influenced by the steric and electronic properties of the groups surrounding the ester linkage, a factor that can be fine-tuned during the design phase to control the drug's release profile. scirp.org Not all esters are cleaved with the same efficiency, and a successful prodrug strategy requires that the ester bond is stable enough to allow absorption but labile enough to be cleaved effectively in vivo to release the active drug. scirp.orgscirp.org

Table 1: Key Enzymes in Ester Prodrug Bioactivation

| Enzyme Family | Primary Location(s) | Role in Prodrug Activation |

|---|---|---|

| Carboxylesterases (CES) | Liver, Intestines, Blood | Major enzymes responsible for the hydrolysis of a wide variety of ester-containing prodrugs. researchgate.netscirp.org |

| Butyrylcholinesterase (BChE) | Plasma, Liver, CNS | Hydrolyzes numerous ester-based prodrugs, contributing to their systemic activation. researchgate.netnih.gov |

| Acetylcholinesterase (AChE) | Neuromuscular junctions, CNS, Red Blood Cells | While its primary role is neurotransmitter hydrolysis, it can also activate certain ester prodrugs. researchgate.netnih.gov |

| Paraoxonases (PONs) | Liver, Plasma (associated with HDL) | Involved in the hydrolysis of specific lactones and aryl esters. researchgate.net |

| Other Hydrolases | Various Tissues | Other non-specific hydrolases and peptidases can also contribute to ester bond cleavage. |

Influence of Structural Modifications on Activation Pathways

The reactivity of this compound and its activation for subsequent reactions are significantly influenced by its structural components: the N-benzyl group and the 3-acetoxy group. Modifications to these groups can dictate the course of a reaction, leading to different products.

The 3-acetoxy group is a key functional handle that can be activated for various synthetic transformations. As an ester, it can undergo hydrolysis to the corresponding alcohol, which can then be oxidized or further functionalized. The acetate group itself can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C3 position. The reactivity of this group is also influenced by the presence of the adjacent carbonyl group of the lactam. Research on α-acetoxy-N-nitrosopiperidine, a related structure, has demonstrated that the acetoxy group can participate in complex reaction cascades, including solvolysis and rearrangements, to form reactive intermediates. nih.gov The specific conditions of a reaction, such as the choice of solvent and the presence of a catalyst, can significantly impact the activation pathway of the 3-acetoxy group.

The interplay between the N-benzyl and 3-acetoxy groups, along with the inherent reactivity of the 2-oxopiperidine core, provides a platform for diverse synthetic strategies. The table below summarizes the influence of these structural features on potential activation pathways.

| Structural Feature | Influence on Activation Pathway | Potential Transformations |

| N-Benzyl Group | Directs stereochemistry through steric hindrance. Modulates nitrogen nucleophilicity. | Diastereoselective additions, Reductive cleavage to secondary amine. |

| 3-Acetoxy Group | Acts as a leaving group. Can be hydrolyzed to a hydroxyl group. | Nucleophilic substitution, Elimination, Oxidation of the corresponding alcohol. |

| 2-Oxopiperidine Core | Provides a rigid scaffold. The lactam carbonyl can be reduced. | Ring-opening reactions, Reduction to piperidine. |

Contributions to Pharmaceutical Scaffolds (excluding pharmacological activity and clinical data)

The 2-oxopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound, as a functionalized derivative, is a valuable precursor for the construction of various pharmaceutical scaffolds. The piperidine ring is a common structural motif in many approved drugs, and its substitution pattern is crucial for target engagement. acs.org

While specific examples detailing the direct use of this compound in the synthesis of named pharmaceutical scaffolds are not extensively documented in publicly available literature, its structural components are present in key intermediates for important drugs. For example, the structurally related N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester is a crucial intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic. google.com This highlights the utility of the N-benzyl piperidone core in constructing complex, multi-cyclic drug molecules.

Furthermore, piperidone-based templates are utilized in the synthesis of analogues of drugs like Donepezil, which is used for the treatment of Alzheimer's disease. acs.org The ability to introduce functionality at various positions on the piperidine ring, as exemplified by the 3-acetoxy group in the title compound, is critical for developing libraries of analogues to explore structure-activity relationships. The N-benzyl group can also be readily removed under various conditions to provide a secondary amine, which can then be further elaborated to introduce diverse substituents, a common strategy in drug discovery. nih.gov

The table below illustrates how the structural motifs within this compound contribute to the formation of pharmaceutical scaffolds, drawing parallels with known synthetic routes for related compounds.

| Structural Motif | Contribution to Pharmaceutical Scaffolds | Example of Related Scaffold/Intermediate |

| N-Benzyl Piperidone Core | Provides a key heterocyclic framework for drug molecules. | N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester (Intermediate for Balofloxacin) google.com |

| Substituted Piperidine Ring | A common feature in CNS-active and other therapeutic agents. | Donepezil analogues acs.org |

| Versatile Functional Groups | Allows for the introduction of diverse chemical entities to modulate properties. | Synthesis of substituted guanidines and other functionalities in drug discovery. nih.gov |

Utilization in Parallel Synthesis and Combinatorial Chemistry

Parallel synthesis and combinatorial chemistry are powerful tools in modern drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. nih.govimperial.ac.uk The structure of this compound makes it an ideal scaffold for such applications. Its multiple points of diversification allow for the creation of a wide range of analogues from a common starting material.

The key to its utility in combinatorial chemistry lies in its ability to be systematically modified in a stepwise fashion. For instance, the 3-acetoxy group can be replaced by a library of nucleophiles. Subsequently, the N-benzyl group can be removed and the resulting secondary amine can be acylated or alkylated with a diverse set of reagents. This approach allows for the generation of a matrix of compounds where different substituents are systematically varied at both the N1 and C3 positions of the 2-oxopiperidine ring.

While a specific library based on this compound is not prominently featured in the literature, the principles of its application can be inferred from similar strategies. For example, parallel synthesis has been successfully employed to create libraries of piperidine derivatives targeting various biological receptors. nih.gov Lactam-tethered building blocks, in general, are valuable in expanding the three-dimensional structural space of small molecule libraries. rsc.org

The general workflow for utilizing this compound in a combinatorial synthesis is outlined below:

| Step | Transformation | Diversification Point | Resulting Moiety |

| 1 | Nucleophilic substitution | C3-position (via displacement of acetate) | Library of C3-substituted 2-oxopiperidines |

| 2 | Debenzylation | N1-position | Library of N-unsubstituted 2-oxopiperidines |

| 3 | N-Functionalization | N1-position (acylation, alkylation, etc.) | Doubly diversified library of N1, C3-substituted 2-oxopiperidines |

This systematic approach can generate a large number of distinct compounds from a single, readily accessible starting material, which is a hallmark of an effective building block for combinatorial chemistry. The spatial arrangement of the functional groups on the rigid piperidone scaffold ensures that the resulting library members explore a well-defined chemical space.

V. Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structural Confirmation

The structural confirmation of 1-Benzyl-2-oxopiperidin-3-yl acetate (B1210297) is achieved through a combination of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). bldpharm.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of the molecule. rsc.org

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the piperidinone ring, and the methyl protons of the acetate group. organicchemistrydata.orgchemicalbook.com

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the lactam and the ester, the aromatic carbons, and the aliphatic carbons of the piperidinone ring. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the parent ion, which can be used to determine the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum (e.g., via LC-MS) offer further structural confirmation by showing the loss of specific groups, such as the acetate or benzyl fragments. rsc.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Strong absorption bands corresponding to the C=O stretching vibrations of the amide (lactam) and the ester are characteristic features in the spectrum of 1-Benzyl-2-oxopiperidin-3-yl acetate. rsc.org

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Signal |

|---|---|---|

| ¹H NMR | Aromatic Protons (Benzyl) | ~7.2-7.4 ppm (multiplet) |

| Benzylic Protons (-CH₂-Ph) | ~4.5-5.0 ppm (singlet or AB quartet) | |

| Piperidinone Ring Protons | ~1.8-3.5 ppm (multiplets) | |

| Acetate Protons (-COCH₃) | ~2.1 ppm (singlet) | |

| ¹³C NMR | Lactam Carbonyl (C=O) | ~170-175 ppm |

| Ester Carbonyl (C=O) | ~169-171 ppm | |

| Aromatic Carbons | ~127-138 ppm | |

| Piperidinone & Benzyl Carbons | ~20-70 ppm | |

| IR Spec. | Amide C=O Stretch | ~1650-1680 cm⁻¹ |

| Ester C=O Stretch | ~1735-1750 cm⁻¹ |

Note: This table presents expected values based on typical ranges for the respective functional groups and structural motifs. Actual experimental values may vary.

Conformational Analysis using NMR Spectroscopy

The six-membered piperidinone ring is not planar and exists in various conformations, typically rapidly interconverting chair or boat-like forms. NMR spectroscopy is a powerful tool for studying these conformational preferences in solution. bohrium.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net

While specific crystallographic data for this compound is not publicly available, the analysis of a closely related compound, 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate , illustrates the power of this technique. nih.govdoaj.org In the study of this pyrrolidine (B122466) (a five-membered ring) derivative, researchers were able to determine the precise conformation of the ring, which adopted an envelope shape. nih.govresearchgate.net The analysis also revealed the relative orientations of the acetate and phenyl groups and detailed the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govdoaj.orgresearchgate.net A similar analysis of this compound would unambiguously establish its solid-state conformation and stereochemistry.

Table 2: Example Crystal Data for the Related Compound 1-Benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 26.504 (2) |

| b (Å) | 6.3668 (5) |

| c (Å) | 7.6040 (6) |

| Volume (ų) | 1283.14 (17) |

This data is for a structurally related pyrrolidine derivative and serves as an illustrative example of the information obtained from X-ray crystallography.

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

The synthesis of this compound can be monitored in real-time using various spectroscopic techniques to ensure reaction completion and identify potential intermediates. nih.gov This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.

NMR Spectroscopy: A series of ¹H NMR spectra can be acquired at regular intervals directly from the reaction mixture. nih.gov This allows for the quantification of reactants disappearing and products appearing over time, providing detailed kinetic data. researchgate.net

LC-MS: Liquid chromatography-mass spectrometry is another powerful tool for reaction monitoring. acs.org Small aliquots of the reaction mixture can be analyzed to separate and identify starting materials, intermediates, byproducts, and the final product based on their retention times and mass-to-charge ratios.

UV-Vis Spectroscopy: For reactions involving chromophoric changes, UV-Vis spectroscopy can be employed. By monitoring the change in absorbance at a specific wavelength, the progress of the reaction can be tracked. researchgate.net

These methods provide a comprehensive picture of the reaction dynamics, enabling chemists to understand the reaction mechanism and improve the synthesis of the target compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate |

| p-nitrophenyl acetate |

Vi. Computational and Theoretical Chemical Studies

Quantum Mechanical Calculations on Molecular Structure and Conformation

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional geometry and conformational preferences of "1-Benzyl-2-oxopiperidin-3-yl acetate (B1210297)."

Molecular Geometry DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are frequently used to perform geometry optimization. nih.govnih.gov This process calculates the lowest energy arrangement of the atoms, providing predicted bond lengths, bond angles, and dihedral angles. For "1-Benzyl-2-oxopiperidin-3-yl acetate," key parameters would include the geometries of the piperidin-2-one ring, the N-benzyl group, and the 3-yl acetate substituent.

While a specific crystal structure for the title compound is not publicly available, data from analogous structures provide a reliable reference. For instance, in a related compound, 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, the five-membered ring adopts an envelope conformation. For the six-membered piperidin-2-one ring in the title compound, a half-chair conformation is expected, similar to that observed in other piperidin-2-one structures. nih.gov The presence of the sp²-hybridized carbonyl carbon atom distorts the ring from a perfect chair conformation. nih.gov

Conformational Analysis The molecule possesses significant conformational flexibility around several single bonds:

The C-N bond connecting the benzyl (B1604629) group to the piperidine (B6355638) ring.

The C-O bond of the acetate group.

The bonds within the piperidine ring itself.

The following table presents hypothetical but realistic geometric parameters for the optimized structure of "this compound," based on DFT calculations and data from analogous structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | N1 | C2 | - | - | ~1.35 Å |

| C2 | O1 | - | - | ~1.23 Å | |

| C3 | O2 | - | - | ~1.45 Å | |

| O2 | C(acetyl) | - | - | ~1.36 Å | |

| Bond Angle | C6 | N1 | C2 | - | ~120° |

| N1 | C2 | C3 | - | ~118° | |

| O2 | C3 | C4 | - | ~109° | |

| Dihedral Angle | C6-N1-C2-C3 | C6 | N1 | C2 | C3 |

| C2-N1-C(benzyl)-C(phenyl) | C2 | N1 | C(benzyl) | C(phenyl) |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Reaction Mechanism Simulations and Energetics

Theoretical chemistry can elucidate the pathways and energy profiles of chemical reactions involving "this compound." This includes modeling its synthesis and subsequent transformations. A common synthetic route to N-substituted piperidones involves the N-alkylation of a piperidone precursor with a benzyl halide.

Computational modeling of such a reaction would involve:

Reactant and Product Optimization: Calculating the ground-state energies of the reactants (e.g., 2-oxopiperidin-3-yl acetate and benzyl bromide) and products.

Transition State (TS) Searching: Identifying the highest-energy point along the reaction coordinate, known as the transition state. This structure is characterized by having exactly one imaginary vibrational frequency. researchgate.net

For instance, in the synthesis of related N-Benzyl-3,5-bis(arylmethylene)-4-piperidones, a condensation reaction is employed. Simulating this process would help in understanding the role of the catalyst (e.g., acid or base) in lowering the activation energy of the rate-determining step.

Prediction of Spectroscopic Properties

Quantum mechanical calculations are highly effective in predicting spectroscopic data, which can be used to verify experimentally obtained spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are often scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental values. nih.gov This allows for the assignment of specific peaks in the experimental spectrum to individual protons and carbon atoms in the molecule.

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the absorption bands in an infrared (IR) spectrum. Key predicted vibrations for "this compound" would include the amide C=O stretch (~1650-1680 cm⁻¹), the ester C=O stretch (~1735-1750 cm⁻¹), C-N stretching, and various C-H vibrations.

The table below shows a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectrum | Feature | Predicted Value | Expected Experimental Range |

| ¹³C NMR | Amide C=O | ~170 ppm | 168-172 ppm |

| Ester C=O | ~171 ppm | 170-174 ppm | |

| Benzyl CH₂ | ~50 ppm | 48-53 ppm | |

| IR | Amide C=O Stretch | ~1670 cm⁻¹ | 1650-1680 cm⁻¹ |

| Ester C=O Stretch | ~1740 cm⁻¹ | 1735-1750 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanics is excellent for static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For "this compound," an MD simulation would provide insight into:

Ring Puckering: The piperidin-2-one ring can interconvert between different twist and half-chair conformations. MD can show the timescale and pathways of these conversions.

Solvent Effects: By including solvent molecules (e.g., water or chloroform) in the simulation box, one can study how the molecule's conformation and dynamics are influenced by its environment.

MD simulations on similar flexible molecules have shown that they can provide converged conformational free energy surfaces, offering a complete picture of the structural and thermodynamic properties of different conformers. nih.gov

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can establish quantitative structure-reactivity relationships (QSRRs) that connect a molecule's computed properties to its chemical reactivity. nih.gov

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

HOMO: The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity). The location of the HOMO (i.e., which atoms it is centered on) indicates the likely site of electrophilic attack.

LUMO: The energy of the LUMO relates to the ability to accept electrons (electrophilicity). The location of the LUMO indicates the likely site of nucleophilic attack. For "this compound," the LUMO is expected to have significant contributions from the two carbonyl carbons, making them primary electrophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the molecule's electron density surface. nih.gov It visually identifies regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be concentrated around the carbonyl oxygen atoms, while positive potential would be found near the amide N-H (if present) and other acidic protons.

Vii. Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The push towards environmentally benign chemical processes is a central theme in modern chemistry. uniroma1.itmdpi.com Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. mdpi.com For the synthesis of 1-Benzyl-2-oxopiperidin-3-yl acetate (B1210297), future research will likely target the incorporation of green chemistry principles to reduce environmental impact and improve safety. uniroma1.it

Key areas of development include:

Greener Solvents and Reagents: Research is moving away from traditional volatile organic compounds towards water, supercritical fluids, or biodegradable solvents. For the acetylation step in the synthesis, for instance, a greener alternative to acetic anhydride (B1165640) could be isopropenyl acetate, which yields acetone (B3395972) as its only byproduct—a substance that can be recycled. researchgate.net

Catalysis: There is a focus on replacing stoichiometric reagents with catalytic alternatives. This includes the use of recyclable heterogeneous catalysts, biocatalysts (enzymes), and earth-abundant metal catalysts to improve atom economy and reduce waste. mdpi.com

Energy Efficiency: Microwave-assisted synthesis and ultrasonic irradiation are emerging as methods to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly less time than conventional heating methods. nih.gov These techniques represent a more energy-efficient approach to driving chemical transformations. nih.gov

| Metric | Traditional Route (Hypothetical) | Potential Green Route | Advantage |

| Solvent | Dichloromethane (B109758), Toluene (B28343) | Water, 2-MeTHF, or solvent-free | Reduced toxicity and environmental persistence. |

| Acylating Agent | Acetic Anhydride | Isopropenyl Acetate researchgate.net | Higher atom economy, non-toxic byproduct (acetone). researchgate.net |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) scispace.com | Reusable solid acid catalyst, enzymes | Reduced corrosion, easier separation, reusability. mdpi.com |

| Energy Input | Conventional reflux (hours/days) | Microwave irradiation (minutes) nih.gov | Drastically reduced reaction time and energy consumption. nih.gov |

Flow Chemistry and Continuous Processing for Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a tank, has become a transformative technology in the pharmaceutical and fine chemical industries. d-nb.info Its application to the synthesis of 1-Benzyl-2-oxopiperidin-3-yl acetate offers significant advantages over traditional batch processing.

Future research in this area will focus on:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and pressure. This enables the use of highly reactive intermediates or exothermic reactions that would be hazardous on a large scale in a batch reactor. d-nb.info For example, hydrogenations, which are often part of piperidine (B6355638) synthesis, can be performed more safely at high pressure in a continuous flow setup. d-nb.info

Increased Efficiency and Scalability: The small internal volume of flow reactors allows for rapid reaction optimization and seamless scaling from grams to kilograms simply by running the system for a longer duration. beilstein-journals.org This can dramatically shorten the time required for material delivery in research and development. d-nb.info

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Heat Transfer | Poor, surface-area-to-volume ratio decreases on scale-up | Excellent, high surface-area-to-volume ratio |

| Safety | Difficult to control exotherms; large volumes of hazardous material | Inherently safer; small reaction volumes, better control. d-nb.info |

| Scalability | Complex, often requires re-optimization | Straightforward, achieved by extending run time. beilstein-journals.org |

| Process Integration | Steps are discrete unit operations | Multiple steps can be integrated in-line. beilstein-journals.org |

Integration with Machine Learning for Synthetic Route Prediction

For this compound, this technology could:

Predict Reaction Success: Machine learning models can estimate the likelihood of a reaction's success based on its components (reactants, reagents, solvents), helping to prioritize more promising routes and avoid failed experiments. chemrxiv.org

Optimize for Greenness and Cost: Algorithms can be designed to prioritize routes that use cheaper starting materials or adhere to the principles of green chemistry, providing a holistic assessment of a route's sustainability and economic viability. chemrxiv.org These models can integrate various parameters to weigh factors like cost, yield, and environmental impact. morressier.com

| ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Prediction | AI algorithms suggest disconnections of the target molecule to identify potential starting materials. chemrxiv.orgnih.gov | Proposes diverse and potentially non-intuitive synthetic strategies. |

| Reaction Outcome Prediction | Models predict the yield or success probability of a specific reaction. chemrxiv.org | Reduces experimental failures and accelerates route optimization. |

| Ligand/Catalyst Selection | ML can predict the optimal ligand or catalyst for a specific transformation, such as a C-N coupling. chemrxiv.org | Improves reaction efficiency and avoids lengthy catalyst screening. |

| Holistic Route Assessment | Integrates predictions with metrics for cost, safety, and sustainability. morressier.comchemrxiv.org | Enables chemists to make better, data-driven decisions in early-stage planning. |

Exploration of Novel Reactivity Patterns

The 2-oxopiperidine core of this compound is a versatile scaffold amenable to a wide range of chemical modifications. Future research will undoubtedly explore novel reactions to generate a diverse set of analogues with unique properties. A key area of interest is asymmetric synthesis to control stereochemistry, which is often crucial for biological activity. For instance, research on the asymmetric hydrogenation of related piperidine structures has shown that the choice of catalyst can selectively reduce one or more functional groups with high enantioselectivity. rsc.org

Potential areas for exploration include:

Stereoselective Functionalization: Developing methods for the enantioselective or diastereoselective introduction of substituents at the C3, C4, C5, or C6 positions of the piperidine ring.

Modification of the N-Benzyl Group: Exploring de-benzylation followed by re-functionalization with different substituents to probe structure-activity relationships.

Reactions at the Lactam Carbonyl: Investigating reductions, Grignard additions, or other transformations of the C2-oxo group to access different heterocyclic cores.

Hydrolysis and Re-esterification: Cleavage of the acetate group at C3 to reveal a hydroxyl group, which can then be used as a handle for introducing a wide variety of other functional moieties.

Design of Next-Generation Analogues for Chemical Biology Probes